2-(3,4-Difluorophenyl)-5-propylpyrimidine
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Overview
Description
2-(3,4-Difluorophenyl)-5-propylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-propylpyrimidine typically involves the reaction of 3,4-difluoroaniline with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems for purification and quality control ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-5-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluorophenylpyrimidine oxides.
Reduction: Formation of difluorophenylpyrimidine hydrides.
Substitution: Formation of substituted difluorophenylpyrimidines with various functional groups.
Scientific Research Applications
2-(3,4-Difluorophenyl)-5-propylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-5-propylpyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)-5-propylpyrimidine can be compared with other similar compounds, such as:
2-(3,4-Difluorophenyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a propyl group.
2-(3,4-Difluorophenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group.
2-(3,4-Difluorophenyl)-5-butylpyrimidine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
107392-35-8 |
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Molecular Formula |
C13H12F2N2 |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-5-propylpyrimidine |
InChI |
InChI=1S/C13H12F2N2/c1-2-3-9-7-16-13(17-8-9)10-4-5-11(14)12(15)6-10/h4-8H,2-3H2,1H3 |
InChI Key |
QTVOTIBHDWOQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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